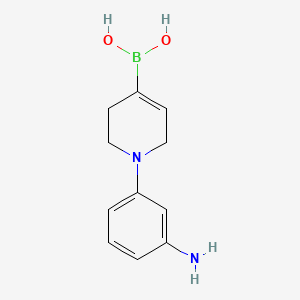
(1-(3-Aminophenyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3-Aminophenyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a boronic acid group attached to a tetrahydropyridine ring, which is further substituted with an aminophenyl group. The presence of these functional groups allows the compound to participate in a variety of chemical reactions, making it a versatile tool in synthetic chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Aminophenyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid typically involves multi-step organic reactions. One common method includes the formation of the tetrahydropyridine ring through a cyclization reaction, followed by the introduction of the aminophenyl group via a substitution reaction. The boronic acid group is then introduced through a boronation reaction, often using boronic acid derivatives as reagents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization, distillation, and chromatography are used to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1-(3-Aminophenyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The boronic acid group is particularly useful in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield boronic esters, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(1-(3-Aminophenyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (1-(3-Aminophenyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid exerts its effects is largely dependent on its chemical interactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The aminophenyl group can interact with biological targets through hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(3-Aminophenyl)boronic acid: Shares the aminophenyl and boronic acid groups but lacks the tetrahydropyridine ring.
Phenylboronic acid: Contains the boronic acid group attached to a phenyl ring without additional substituents.
Tetrahydropyridine derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
The uniqueness of (1-(3-Aminophenyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid lies in its combination of functional groups, which allows it to participate in a diverse array of chemical reactions and applications. Its ability to form stable yet reversible covalent bonds with biological molecules makes it particularly valuable in medicinal chemistry and drug design.
Properties
Molecular Formula |
C11H15BN2O2 |
|---|---|
Molecular Weight |
218.06 g/mol |
IUPAC Name |
[1-(3-aminophenyl)-3,6-dihydro-2H-pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H15BN2O2/c13-10-2-1-3-11(8-10)14-6-4-9(5-7-14)12(15)16/h1-4,8,15-16H,5-7,13H2 |
InChI Key |
LLTWWJQTELBAEV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CCN(CC1)C2=CC=CC(=C2)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















